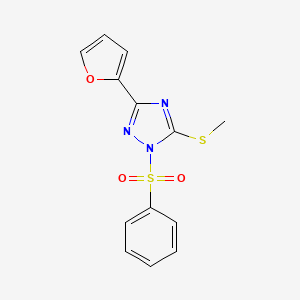
3-(2-furyl)-5-(methylthio)-1-(phenylsulfonyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-furyl)-5-(methylthio)-1-(phenylsulfonyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazole compounds. This compound has been widely studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-(2-furyl)-5-(methylthio)-1-(phenylsulfonyl)-1H-1,2,4-triazole is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5), which are involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-furyl)-5-(methylthio)-1-(phenylsulfonyl)-1H-1,2,4-triazole has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. It has also been shown to have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2-furyl)-5-(methylthio)-1-(phenylsulfonyl)-1H-1,2,4-triazole in lab experiments is its potent anti-cancer properties. It can be used to study the mechanisms of cancer growth and develop new treatments for cancer. However, one of the limitations of using this compound is its potential toxicity. It can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(2-furyl)-5-(methylthio)-1-(phenylsulfonyl)-1H-1,2,4-triazole. One of the most significant directions is the development of new treatments for cancer. Studies have shown that this compound has potent anti-cancer properties, and further research can lead to the development of new drugs for cancer treatment. Another direction is the study of the compound's potential applications in the treatment of other diseases, such as diabetes and Alzheimer's disease. Additionally, further research can be conducted to understand the compound's mechanism of action and potential toxicity, which can lead to the development of safer and more effective treatments.
Méthodes De Synthèse
The synthesis of 3-(2-furyl)-5-(methylthio)-1-(phenylsulfonyl)-1H-1,2,4-triazole can be achieved using various methods. One of the most common methods involves the reaction of 2-furylcarboxylic acid with thionyl chloride to form 2-furyl chloride, which is then reacted with sodium methanethiolate to form 2-furyl methyl sulfide. The 2-furyl methyl sulfide is then reacted with phenylsulfonyl chloride and sodium azide to form 3-(2-furyl)-5-(methylthio)-1-(phenylsulfonyl)-1H-1,2,4-triazole.
Applications De Recherche Scientifique
3-(2-furyl)-5-(methylthio)-1-(phenylsulfonyl)-1H-1,2,4-triazole has been widely studied for its potential applications in scientific research. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have potential applications in the treatment of other diseases such as diabetes and Alzheimer's disease.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-3-(furan-2-yl)-5-methylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S2/c1-20-13-14-12(11-8-5-9-19-11)15-16(13)21(17,18)10-6-3-2-4-7-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFISLNLJHYDPQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NN1S(=O)(=O)C2=CC=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenyl-N-[2-(phenylthio)phenyl]propanamide](/img/structure/B5832294.png)
![1-(3-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5832325.png)
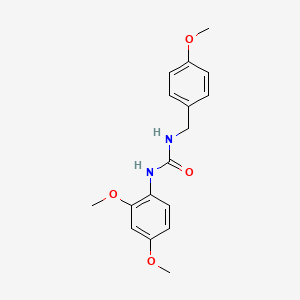
![2-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B5832334.png)
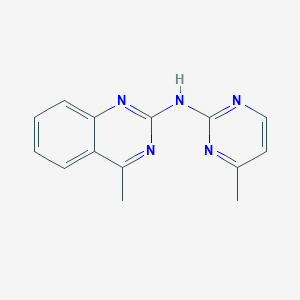
![3-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5832350.png)
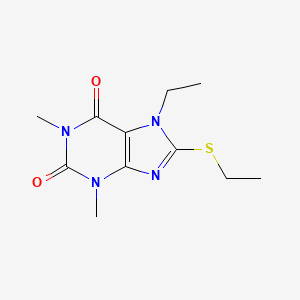
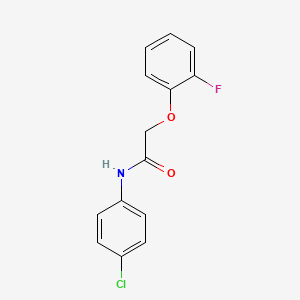
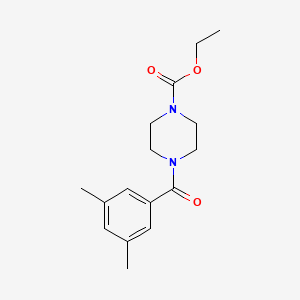
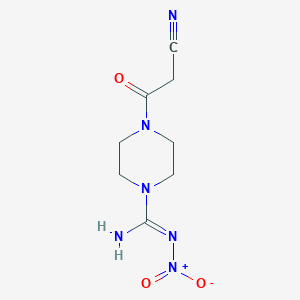
![2-({[(3-ethoxybenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5832392.png)
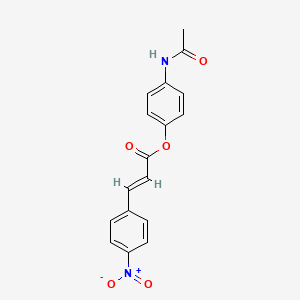
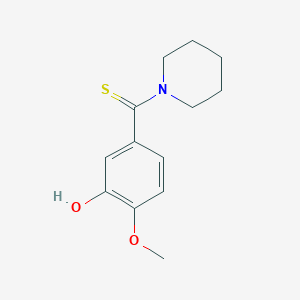
![1-acetyl-3-cyclohexyl-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5832418.png)